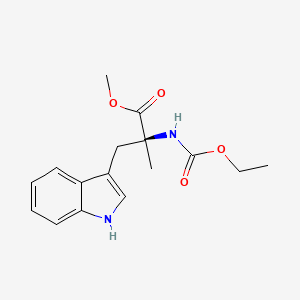
(S)-Methyl 2-((ethoxycarbonyl)amino)-3-(1H-indol-3-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. The results would provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied.Aplicaciones Científicas De Investigación
Synthetic Pathways and Precursor Role
(S)-Methyl 2-((ethoxycarbonyl)amino)-3-(1H-indol-3-yl)-2-methylpropanoate is a compound of interest in the field of organic synthesis and pharmaceutical chemistry due to its structural complexity and biological relevance. One of the key aspects of its scientific research applications lies in its role as a precursor for the synthesis of various bioactive molecules. Farooq and Ngaini (2019) highlight the significance of related structures in organic synthesis, emphasizing their versatility as precursors for pharmaceutical applications. These compounds serve as crucial intermediates in the development of drugs with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, demonstrating the broad spectrum of potential therapeutic applications derived from such chemical scaffolds Farooq & Ngaini, 2019.
Biomass Conversion and Sustainable Chemistry
The conversion of plant biomass into valuable chemicals represents another significant area of application. Chernyshev, Kravchenko, and Ananikov (2017) discuss the transformation of hexose carbohydrates and lignocellulose into 5-Hydroxymethylfurfural (HMF) and its derivatives, showcasing the potential of plant-derived feedstocks in replacing non-renewable hydrocarbon sources for the chemical industry. This sustainable approach not only contributes to the development of new materials, fuels, and solvents but also emphasizes the role of such compounds in facilitating green chemistry and contributing to a circular economy Chernyshev, Kravchenko, & Ananikov, 2017.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. Information on how to handle and dispose of the compound safely would also be included.
Direcciones Futuras
This would involve discussing potential future research involving the compound. This could include potential applications of the compound, or ways in which its synthesis or properties could be improved.
I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done under the supervision of a trained professional, and safety guidelines should always be followed.
Propiedades
IUPAC Name |
methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVTYJZJZLTYAQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((ethoxycarbonyl)amino)-3-(1H-indol-3-yl)-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


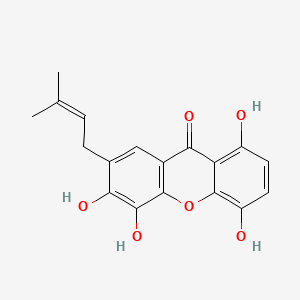
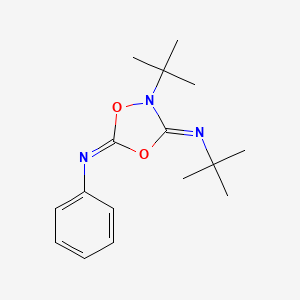
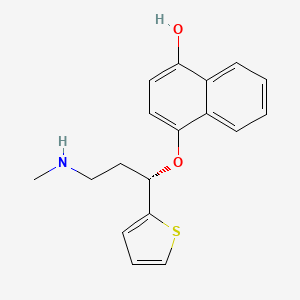
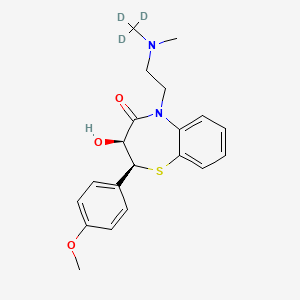
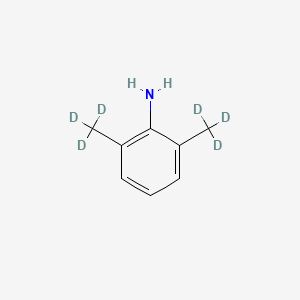
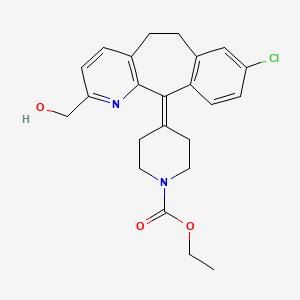
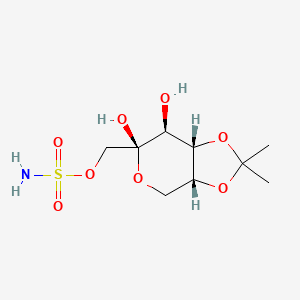
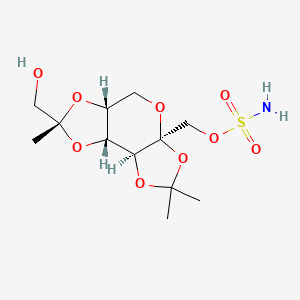
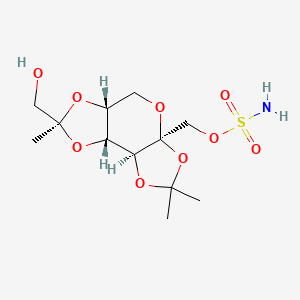
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)